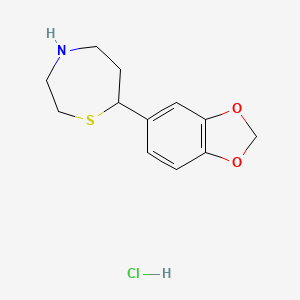

7-(2H-1,3-benzodioxol-5-yl)-1,4-thiazepane hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "7-(2H-1,3-benzodioxol-5-yl)-1,4-thiazepane hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss related compounds with similar structural motifs and pharmacological properties. The first paper describes the synthesis and properties of a benzodiazepine derivative with neurotropic and psychotropic effects, while the second paper focuses on a series of chromen-2-one derivatives with potential atypical antipsychotic activity .

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions. In the first paper, the benzodiazepine derivative is synthesized from a thiolactam precursor, which is treated with 2-dimethylaminoethyl chloride in the presence of a base in aqueous methanol . The second paper describes the synthesis of chromen-2-one derivatives by refluxing substituted 2-amino benzothiazoles with a chloroethoxy-substituted chromen-2-one in dry pyridine . These methods highlight the importance of halogenated intermediates and the use of a base or acid to promote the formation of the desired products.

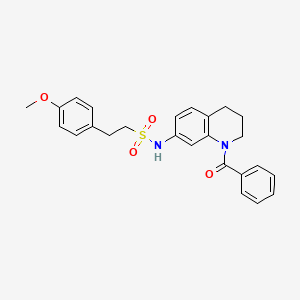

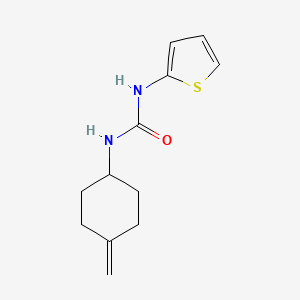

Molecular Structure Analysis

The molecular structures of the compounds in the studies are confirmed using spectral studies, which likely include NMR, IR, and mass spectrometry. The benzodiazepine derivative has a 1,4-benzodiazepine core, which is a bicyclic structure consisting of a benzene ring fused to a seven-membered diazepine ring . The chromen-2-one derivatives have a 2H-chromen-2-one core, a structure that includes a benzopyran moiety . These cores are modified with various substituents that influence the pharmacological activity of the compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are typical of organic synthesis, including halogenation, etherification, and cyclization. The reactions are carefully controlled to obtain the desired isomers and to minimize by-products. For instance, the benzodiazepine synthesis involves the isomerization of an intermediate, which can occur upon heating, to yield the desired anti-form . The synthesis of the chromen-2-one derivatives involves the reaction of a halogenated intermediate with an amine, which is a common method for forming ether linkages .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. The presence of halogen atoms, ether linkages, and aromatic systems can affect properties such as solubility, melting point, and reactivity. The pharmacological properties, such as the taming and anticonvulsant effects of the benzodiazepine derivative, are indicative of its interaction with biological systems, likely through binding to receptor sites . The chromen-2-one derivatives exhibit dopamine D2 and serotonin 5HT2A receptor antagonist activity, which is associated with atypical antipsychotic effects . The acute toxicity studies and therapeutic index determination are crucial for assessing the safety and efficacy of these compounds as potential therapeutic agents.

Wissenschaftliche Forschungsanwendungen

Steric Effects and Synthesis

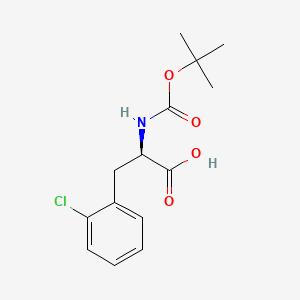

- Steric Effects on Pharmacological Action : Research exploring steric effects on phenethylamine hallucinogens found that the spatial arrangement of substituents significantly influences pharmacological activity. Compounds with minimal steric hindrance on one face of the molecule exhibited MDA-like actions, highlighting the importance of molecular structure in determining biological effects (Nichols & Kostuba, 1979) Steric effects of substituents on phenethylamine hallucinogens.

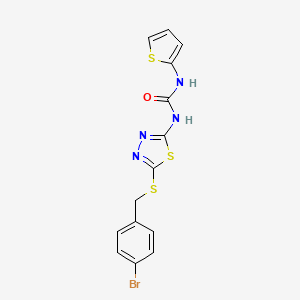

Pharmacological Properties and Synthesis

- Synthesis and Evaluation of Derivatives : A study on the synthesis and pharmacological properties of benzodiazepine and related compounds demonstrated the intricate relationship between chemical structure and therapeutic effects. The findings contribute to understanding how modifications in chemical structure can alter biological activity (Matsuo, Taniguchi, & Ueda, 1982) Neurotropic and psychotropic agents. IV.

Antimicrobial and Antifungal Activities

- Novel Derivatives with Biological Activities : Research into benzothiazole pyrimidine derivatives showcased the synthesis of compounds with significant in vitro antibacterial and antifungal activities, underscoring the potential for developing new therapeutic agents (Maddila, Gorle, Seshadri, Lavanya, & Jonnalagadda, 2016) Synthesis, antibacterial and antifungal activity of novel benzothiazole pyrimidine derivatives.

Antinociceptive and Anti-inflammatory Properties

- Evaluation of Thiazolopyrimidine Derivatives : A study on thiazolopyrimidine derivatives revealed their potential antinociceptive and anti-inflammatory properties, providing a basis for further exploration of these compounds in pain and inflammation management (Selvam, Karthik, Palanirajan, & Ali, 2012) Design, synthesis, antinociceptive, and anti-inflammatory properties of thiazolopyrimidine derivatives.

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

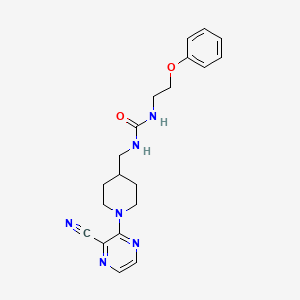

IUPAC Name |

7-(1,3-benzodioxol-5-yl)-1,4-thiazepane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2S.ClH/c1-2-10-11(15-8-14-10)7-9(1)12-3-4-13-5-6-16-12;/h1-2,7,12-13H,3-6,8H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBFBTUSJRHYVOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCSC1C2=CC3=C(C=C2)OCO3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-4-(3-fluorophenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2508028.png)

![8-(Tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylic acid](/img/structure/B2508031.png)

![2-Oxo-4-[4-(trifluoromethyl)cyclohexyl]imidazolidine-4-carboxylic acid](/img/structure/B2508038.png)

![N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2508040.png)

![6-(ethylsulfonyl)-4-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2508044.png)